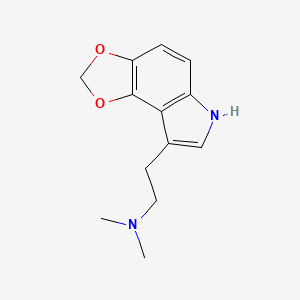

4,5-Mdo-dmt

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

81249-30-1 |

|---|---|

Molecular Formula |

C13H16N2O2 |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

2-(6H-[1,3]dioxolo[4,5-e]indol-8-yl)-N,N-dimethylethanamine |

InChI |

InChI=1S/C13H16N2O2/c1-15(2)6-5-9-7-14-10-3-4-11-13(12(9)10)17-8-16-11/h3-4,7,14H,5-6,8H2,1-2H3 |

InChI Key |

ZMKRWFZFMOKVCP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C3=C(C=C2)OCO3 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to 4,5-Methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Methylenedioxy-N,N-dimethyltryptamine, or 4,5-MDO-DMT, is a lesser-known psychedelic compound belonging to the tryptamine (B22526) class. Its full chemical name is 2-(6H-[1]dioxolo[4,5-e]indol-8-yl)-N,N-dimethylethanamine . As the 4,5-methylenedioxy derivative of the well-studied N,N-dimethyltryptamine (DMT), it is a structural analog of other psychoactive tryptamines such as psilocin (4-HO-DMT) and 5-MeO-DMT.[1]

First synthesized and described in the scientific literature in 1982 by Kline and colleagues, this compound was later included in Alexander Shulgin's comprehensive book, "TiHKAL (Tryptamines I Have Known and Loved)."[1] However, Shulgin did not bioassay the compound, leaving its psychoactive effects, dosage, and duration of action in humans undocumented.[1][2]

Research on this compound is extremely limited. The primary available data comes from rodent studies which suggest its potential hallucinogenic potency is lower than that of its diisopropyl counterpart, 4,5-MDO-DiPT, but greater than its structural isomer, 5,6-MDO-DiPT.[1] Due to the scarcity of specific data on this compound, this guide will provide a comprehensive overview of its known characteristics, alongside comparative data from its more extensively studied analogs to offer a predictive pharmacological context.

Physicochemical Properties

| Property | Value |

| Full Chemical Name | 2-(6H-[1]dioxolo[4,5-e]indol-8-yl)-N,N-dimethylethanamine |

| Molecular Formula | C₁₃H₁₆N₂O₂ |

| Molar Mass | 232.28 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 93-95 °C |

Comparative Pharmacological Data

Given the absence of specific quantitative pharmacological data for this compound in the public domain, this section presents data for its parent compound, DMT, and other closely related analogs. This comparative approach is essential for postulating the potential activity of this compound at various receptor sites, primarily the serotonin (B10506) receptors which are the main targets for psychedelic tryptamines.

| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Efficacy (Eₘₐₓ, %) |

| DMT | 5-HT₂A | 65.8 | 14.7 | 100 |

| 5-HT₂C | 150 | 11.8 | 100 | |

| 5-HT₁A | 1100 | - | - | |

| σ₁ | 14,000 | - | - | |

| 5-MeO-DMT | 5-HT₁A | 16 | 1.9 | 100 |

| 5-HT₂A | 490 | 12.3 | 100 | |

| 5-HT₂C | 1500 | 100 | 100 | |

| SERT | 3900 | - | - | |

| Psilocin (4-HO-DMT) | 5-HT₂A | 45 | 8.1 | 100 |

| 5-HT₁A | 160 | 20 | 100 | |

| 5-HT₂C | 38 | 2.6 | 100 | |

| Bufotenin (5-HO-DMT) | 5-HT₁A | 13 | 1.8 | 100 |

| 5-HT₂A | 140 | 10.2 | 100 | |

| 5-HT₂C | 1200 | 100 | 100 |

Data compiled from various sources. Kᵢ, EC₅₀, and Eₘₐₓ values can vary between different experimental setups.

Postulated Signaling Pathway

The primary mechanism of action for psychedelic tryptamines involves agonism at serotonin receptors, particularly the 5-HT₂A receptor. Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events. The following diagram illustrates the putative signaling pathway for this compound, based on the known mechanisms of related compounds.

Experimental Protocols

Proposed Chemical Synthesis

While the original synthesis by Kline et al. (1982) is the definitive source, a common and adaptable method for preparing N,N-dimethyltryptamines is the Speeter and Anthony tryptamine synthesis. The following is a proposed adaptation for the synthesis of this compound.

Starting Material: 4,5-Methylenedioxyindole

Step 1: Formation of the Indole-3-glyoxylamide (B122210)

-

To a solution of oxalyl chloride in a suitable anhydrous solvent (e.g., diethyl ether or THF), cooled to 0°C, a solution of 4,5-methylenedioxyindole in the same solvent is added dropwise with stirring.

-

The reaction mixture is stirred at low temperature for a specified period to form the indole-3-glyoxylyl chloride.

-

The resulting mixture is then added to an excess of a cooled aqueous solution of dimethylamine.

-

The product, N,N-dimethyl-2-(4,5-methylenedioxy-1H-indol-3-yl)-2-oxoacetamide, is then extracted, washed, and purified.

Step 2: Reduction of the Glyoxylamide

-

The purified indole-3-glyoxylamide is dissolved in an anhydrous solvent such as THF or diethyl ether.

-

This solution is added dropwise to a stirred suspension of a reducing agent, typically lithium aluminum hydride (LiAlH₄), in the same solvent at a controlled temperature.

-

The reaction is refluxed for several hours to ensure complete reduction of the amide and ketone functionalities.

-

The reaction is then carefully quenched, and the product, this compound, is isolated and purified, often via crystallization of its salt form (e.g., fumarate (B1241708) or hydrochloride).

Workflow for Proposed Synthesis of this compound

In Vitro Receptor Binding Assay Protocol (General)

To determine the binding affinity of this compound for various receptors, competitive radioligand binding assays can be performed.

-

Preparation of Cell Membranes: Cell lines stably expressing the human receptor of interest (e.g., 5-HT₂A) are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.

-

Binding Assay: The cell membranes are incubated with a specific radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT₂A) and varying concentrations of the test compound (this compound).

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Future Directions

The significant lack of data on this compound presents numerous opportunities for future research. Key areas of investigation should include:

-

Comprehensive Pharmacological Profiling: Determination of binding affinities and functional activities at a wide range of CNS receptors.

-

In Vivo Studies: Characterization of the behavioral effects in animal models to understand its psychoactive profile, potency, and duration of action.

-

Pharmacokinetic and Metabolism Studies: Elucidation of its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of further analogs to understand the impact of the 4,5-methylenedioxy substitution on tryptamine pharmacology.

Such studies are crucial for a complete understanding of this compound and its potential as a pharmacological tool or therapeutic agent.

References

An In-Depth Technical Guide to the History and Discovery of 4,5-MDO-DMT

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and known scientific data on 4,5-methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT), a lesser-known psychedelic compound of the tryptamine (B22526) class. First described in the scientific literature in 1982, this compound has remained a relatively obscure molecule with limited research into its pharmacological and toxicological properties. This document consolidates the available information, including its initial synthesis, preclinical pharmacological evaluation, and receptor binding affinity data. Due to the scarcity of research, this guide also incorporates information on analogous compounds to provide a broader context for its potential biological activity. All quantitative data is presented in structured tables, and detailed experimental protocols from the foundational literature are provided. Visual diagrams of relevant pathways and workflows are included to facilitate understanding.

Introduction

4,5-Methylenedioxy-N,N-dimethyltryptamine, or this compound, is a synthetic tryptamine that is the 4,5-methylenedioxy derivative of N,N-dimethyltryptamine (DMT).[1] It is also an analog of the well-known psychedelic compounds psilocin (4-HO-DMT) and 5-MeO-DMT.[1] Despite its structural relationship to these extensively studied hallucinogens, this compound has been the subject of very limited scientific investigation. This guide aims to collate and present all available technical information on this compound to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

History and Discovery

The first mention of this compound in the scientific literature was in a 1982 paper by Toni B. Kline and colleagues, published in the Journal of Medicinal Chemistry.[1] The study focused on the structure-activity relationships of a series of N,N-dialkyltryptamines with substitutions on the benzene (B151609) ring.[1]

Later, in 1997, the chemist and author Alexander Shulgin included this compound as entry #30 in his book TiHKAL (Tryptamines I Have Known and Loved).[1] Shulgin noted that, to his knowledge, the compound had not been evaluated in humans, and therefore its dosage and the duration of its effects were unknown.[2] He commented on the intriguing nature of the compound due to the oxygen substitution at both the 4 and 5 positions of the indole (B1671886) ring, which are known to be important for psychedelic activity.[2]

Since these initial descriptions, there has been a notable lack of follow-up research on this compound, and it remains a largely uncharacterized compound.

Chemical Synthesis

The chemical synthesis of this compound has been described in the scientific literature.[1] The following is a summary of a synthetic route, with a more detailed experimental protocol provided in the subsequent section.

A common approach to the synthesis of N,N-dimethyltryptamines involves the use of an appropriately substituted indole as a starting material. One possible synthetic pathway is the Speeter-Anthony tryptamine synthesis, which involves the reaction of an indole with oxalyl chloride, followed by reaction with dimethylamine (B145610) to form an intermediate glyoxylamide, which is then reduced to the final tryptamine.

References

An In-depth Technical Guide to the Psychoactive Properties of 4,5-MDO-DMT

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4,5-MDO-DMT (4,5-methylenedioxy-N,N-dimethyltryptamine) is a lesser-known psychedelic substance. The information provided herein is intended for research and informational purposes only. This document does not endorse or encourage the use of this substance.

Executive Summary

This compound is a synthetic tryptamine (B22526) and a structural analog of the well-known psychedelic N,N-dimethyltryptamine (DMT). Despite its synthesis by Alexander Shulgin and inclusion in his book TiHKAL (Tryptamines I Have Known and Loved), this compound remains a compound with limited empirical data regarding its psychoactive properties. Shulgin's own anecdotal reports suggested that it produces "few to no noticeable psychoactive effects" at the doses tested.[1] However, a preclinical study in rodents indicates that it may possess hallucinogenic potential, albeit with a potency that is lower than its N,N-diisopropyl counterpart, 4,5-MDO-DiPT, but greater than its structural isomer, 5,6-MDO-DMT.[2]

This guide provides a comprehensive overview of the known scientific data on this compound, with a focus on its pharmacology and behavioral effects in preclinical models. Due to the scarcity of data directly pertaining to this compound, this guide also incorporates information on analogous compounds and standard experimental protocols used in the study of psychedelic tryptamines to provide a framework for future research.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 2-(6H-[3][4]dioxolo[4,5-e]indol-8-yl)-N,N-dimethylethanamine |

| Molecular Formula | C₁₃H₁₆N₂O₂ |

| Molecular Weight | 232.28 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 93-95 °C |

Preclinical Pharmacology

The primary psychoactive effects of classic tryptamine hallucinogens are mediated by their agonist activity at the serotonin (B10506) 2A receptor (5-HT₂AR). It is highly probable that this compound also exerts its effects through this mechanism.

Receptor Binding Profile

For context, the binding affinities of the parent compound, DMT, at various serotonin receptors are presented below. It is important to note that these values are for DMT and not this compound, and are provided for comparative purposes only.

| Receptor | DMT Ki (nM) |

| 5-HT₁A | 183 |

| 5-HT₂A | 75 |

| 5-HT₂C | 196 |

| 5-HT₇ | 39 |

| Data for DMT, not this compound. |

In Vivo Behavioral Studies

The primary evidence for the psychoactive potential of this compound comes from a study by Kline et al. (1982) that utilized a behavioral pharmacology paradigm in rats known as the Bovet-Gatti profile. This method assesses the effects of a substance on a range of behaviors to create a characteristic profile. The study found that this compound and related compounds possessed profiles characteristic of hallucinogens.

The study also provided a qualitative comparison of the hallucinogenic potency of this compound relative to its analogs:

| Compound | Relative Hallucinogenic Potency (in rodents) |

| 4,5-MDO-DiPT | Higher than this compound |

| This compound | Baseline |

| 5,6-MDO-DMT | Lower than this compound |

Quantitative data from this study, such as the effective dose (ED₅₀) for producing hallucinogen-like effects, is not available in the abstract.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not published. However, the following are standard, widely accepted methodologies used to assess the psychoactive properties of novel tryptamines.

Head-Twitch Response (HTR) Assay

The head-twitch response in rodents is a rapid, rotational head movement that is a well-established behavioral proxy for 5-HT₂AR activation and potential hallucinogenic activity in humans.

-

Experimental Workflow for Head-Twitch Response (HTR) Assay

Caption: Workflow for the rodent head-twitch response assay.

Drug Discrimination Assay

Drug discrimination is a behavioral paradigm used to assess the subjective effects of a drug in animals. Animals are trained to recognize the internal state produced by a specific drug and differentiate it from a vehicle injection.

-

Experimental Workflow for Drug Discrimination Assay

Caption: Workflow for the drug discrimination assay.

Signaling Pathways

There is no specific research on the intracellular signaling pathways activated by this compound. However, it is hypothesized to follow the canonical signaling cascade of other 5-HT₂AR agonist hallucinogens.

Activation of the 5-HT₂A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events trigger a cascade of downstream signaling that is thought to be responsible for the profound effects on perception and cognition.

Recent research also suggests that hallucinogenic and non-hallucinogenic 5-HT₂AR agonists can differentially engage downstream signaling pathways, a concept known as biased agonism or functional selectivity. Hallucinogens may preferentially activate certain pathways (e.g., Gαi/o signaling and subsequent egr-2 expression) over others.

-

Hypothesized Signaling Pathway for this compound

Caption: Hypothesized 5-HT₂AR-mediated signaling cascade for this compound.

Future Research Directions

The psychoactive properties of this compound are largely uncharacterized. Future research should focus on:

-

Quantitative Receptor Profiling: Determining the binding affinities and functional activities of this compound at a comprehensive panel of CNS receptors, particularly the serotonin receptor family.

-

In Vivo Potency: Establishing a dose-response relationship for this compound in the head-twitch response assay to quantify its hallucinogenic-like potency (ED₅₀).

-

Subjective Effects: Utilizing drug discrimination paradigms to compare the subjective effects of this compound to known hallucinogens like DMT and DOM.

-

Signaling Bias: Investigating the potential for biased agonism at the 5-HT₂A receptor to understand the nuances of its intracellular signaling.

-

Metabolism and Pharmacokinetics: Characterizing the metabolic fate and pharmacokinetic profile of this compound to understand its duration of action and potential for active metabolites.

Conclusion

References

The Enigmatic Psychedelic: A Technical Overview of 4,5-Methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT) and its Therapeutic Potential

A Landscape of Limited Research and high Potential for future investigation

4,5-Methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT) is a lesser-known synthetic tryptamine (B22526) with a unique structural modification that distinguishes it from more extensively studied psychedelics like N,N-dimethyltryptamine (DMT) and 5-MeO-DMT. Despite its intriguing chemical structure as the 4,5-methylenedioxy derivative of DMT, the scientific literature on its therapeutic effects, mechanism of action, and overall pharmacological profile is exceptionally sparse. This technical guide aims to consolidate the available information on this compound, highlight the significant knowledge gaps, and provide a framework for future research by drawing parallels with its better-understood structural analogs.

Introduction to this compound

First described in the scientific literature by Toni B. Kline and colleagues in 1982, this compound was also included in Alexander Shulgin's 1997 book "TiHKAL (Tryptamines I Have Known and Loved)".[1] However, Shulgin did not bioassay the compound, leaving its psychoactive effects, dosage, and duration of action in humans unknown.[1][2] Its chemical synthesis has been documented, but beyond this, empirical data remains elusive.[1]

Comparative Pharmacology and Receptor Binding Profile

Due to the absence of direct receptor binding studies for this compound, its pharmacological profile can only be inferred from its structural relationship to other tryptamines. Psychedelic tryptamines primarily exert their effects through agonist activity at serotonin (B10506) receptors, particularly the 5-HT₂A receptor.[3][4] It is hypothesized that this compound shares this mechanism.

Table 1: Comparative Overview of Selected Tryptamines

| Compound | Chemical Structure | Known Receptor Affinities (Primary Targets) | Documented Therapeutic Potential |

| This compound | 2-(2H,6H-[1][5]dioxolo[4,5-e]indol-8-yl)-N,N-dimethylethan-1-amine | Not empirically determined. Hypothesized 5-HT₂A agonist activity. | Not yet investigated. |

| DMT | N,N-Dimethyltryptamine | 5-HT₂A, 5-HT₁A, 5-HT₂C, Sigma-1 | Treatment of depression and anxiety; neuroplasticity.[6] |

| 5-MeO-DMT | 5-Methoxy-N,N-dimethyltryptamine | High affinity for 5-HT₁A, also 5-HT₂A.[7][8][9] | Treatment-resistant depression, anxiety, and stress.[8][10][11] |

| Psilocin (4-HO-DMT) | 4-Hydroxy-N,N-dimethyltryptamine | 5-HT₂A, 5-HT₁A, 5-HT₂C | Depression, anxiety, end-of-life distress. |

Potential Therapeutic Effects: A Frontier for Research

Currently, there are no clinical trials or formal studies investigating the therapeutic effects of this compound. However, based on the well-documented benefits of structurally related compounds like DMT and 5-MeO-DMT, it is plausible that this compound could exhibit similar properties. Observational studies and clinical trials with these analogs have suggested rapid and sustained reductions in symptoms of depression, anxiety, and stress.[8][10][11] A key area of future research will be to determine if the methylenedioxy group at the 4 and 5 positions of the indole (B1671886) ring imparts novel pharmacological properties or therapeutic advantages.

Experimental Protocols: A Roadmap for Future Investigation

The lack of existing data necessitates the development of a comprehensive research program to elucidate the properties of this compound. The following outlines a potential experimental workflow.

Chemical Synthesis and Characterization

The synthesis of this compound has been previously described and would be the initial step.[1] Modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography should be employed to confirm the structure and purity of the synthesized compound.

In Vitro Pharmacological Profiling

A crucial step is to determine the receptor binding and functional activity profile of this compound.

Experimental Workflow: In Vitro Receptor Binding and Functional Assays

This workflow would involve screening this compound against a panel of CNS receptors, with a focus on serotonin receptor subtypes, to determine its binding affinities (Ki values). Subsequent functional assays would then establish its efficacy (EC50 values) and whether it acts as an agonist or antagonist at these receptors.

Preclinical In Vivo Studies

Animal models are essential for assessing the physiological and behavioral effects of this compound.

Key Preclinical Assessments:

-

Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a relevant animal model.

-

Behavioral Pharmacology: Utilizing established models such as the head-twitch response in rodents, which is predictive of 5-HT₂A receptor activation and hallucinogenic potential.

-

Safety and Toxicology: Conducting dose-ranging studies to establish the therapeutic index and identify any potential toxicities.

Signaling Pathways: A Hypothetical Model

Based on the pharmacology of other psychedelic tryptamines, it is anticipated that this compound's potential therapeutic effects would be mediated through the activation of intracellular signaling cascades downstream of the 5-HT₂A receptor.

Hypothesized 5-HT₂A Receptor Signaling Pathway for this compound

Activation of the 5-HT₂A receptor by this compound is predicted to engage Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C, respectively, initiating a cascade of downstream signaling events that are thought to underlie the neuroplastic and therapeutic effects of psychedelics.

Conclusion and Future Directions

This compound represents a significant unknown in the field of psychedelic science. While its structural similarity to other therapeutically promising tryptamines suggests it may hold similar potential, a comprehensive and systematic investigation is required to validate this hypothesis. The roadmap for research outlined in this guide, from fundamental in vitro pharmacology to preclinical in vivo studies, provides a clear path forward. The unique methylenedioxy substitution may offer a novel pharmacological profile, potentially leading to a new class of psychedelic-inspired therapeutics. The scientific community awaits the initiation of such studies to unlock the secrets of this enigmatic molecule.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A narrative synthesis of research with 5-MeO-DMT - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | A phase 1/2 trial to assess safety and efficacy of a vaporized 5-methoxy-N,N-dimethyltryptamine formulation (GH001) in patients with treatment-resistant depression [frontiersin.org]

- 11. hopkinsmedicine.org [hopkinsmedicine.org]

Receptor Binding Profile of 4,5-MDO-DMT: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated receptor binding profile of 4,5-methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT), a lesser-known psychedelic compound of the tryptamine (B22526) class. Due to the limited specific research on this molecule, this guide synthesizes information from structure-activity relationships (SAR) of related tryptamines to infer its likely pharmacological targets. The primary focus is on the serotonin (B10506) 5-HT₂ₐ receptor, the principal target for the psychoactive effects of classic psychedelics. This document includes hypothesized binding targets, detailed experimental protocols for determining receptor affinity, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a structural analog of N,N-dimethyltryptamine (DMT), characterized by a methylenedioxy bridge at the 4 and 5 positions of the indole (B1671886) ring. It was first synthesized by Alexander Shulgin and is documented in his book "TiHKAL (Tryptamines I Have Known and Loved)"; however, it was not assayed for human psychoactivity, and its pharmacological properties remain largely uncharacterized. Rodent studies suggest potential hallucinogenic potency. Based on the well-established SAR of psychedelic tryptamines, this compound is expected to exhibit agonist activity at serotonin receptors, particularly the 5-HT₂ₐ subtype, which is the key mediator of the psychedelic experience.

Predicted Receptor Binding Profile

While specific quantitative binding data for this compound are not currently available in the public domain, a qualitative profile can be inferred from its structural similarity to other psychedelic tryptamines. The primary target is predicted to be the serotonin 5-HT₂ₐ receptor. Affinities for other serotonin receptor subtypes, such as 5-HT₁ₐ, 5-HT₂ₙ, and 5-HT₂ₑ, are also plausible. The table below summarizes the anticipated receptor interaction profile.

| Receptor | Predicted Affinity (Ki) | Predicted Functional Activity | Rationale |

| 5-HT₂ₐ | Not Available | Agonist / Partial Agonist | Primary target for psychedelic tryptamines. |

| 5-HT₁ₐ | Not Available | Agonist / Partial Agonist | Common secondary target for tryptamines. |

| 5-HT₂ₙ | Not Available | Agonist / Partial Agonist | Structurally related tryptamines often show affinity. |

| 5-HT₂ₑ | Not Available | Agonist / Partial Agonist | Structurally related tryptamines often show affinity. |

| SERT | Not Available | Inhibitor | Some tryptamines exhibit affinity for the serotonin transporter. |

Experimental Protocols

To empirically determine the receptor binding profile of this compound, standard in vitro pharmacological assays are required. The following protocols provide a framework for these investigations.

Radioligand Competition Binding Assay for 5-HT₂ₐ Receptor Affinity

This protocol describes a method to determine the binding affinity (Ki) of this compound for the human 5-HT₂ₐ receptor through competitive displacement of a radiolabeled antagonist.

Materials:

-

Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

-

Radioligand: [³H]Ketanserin (a 5-HT₂ₐ antagonist).

-

Test Compound: this compound hydrochloride or fumarate (B1241708) salt.

-

Non-specific Binding Control: Mianserin or another suitable 5-HT₂ₐ antagonist.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Scintillation Cocktail: A suitable liquid scintillation cocktail for radioactivity counting.

-

Instrumentation: Microplate scintillation counter, 96-well filter plates.

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a serial dilution series in assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, [³H]Ketanserin (at a concentration near its Kd), and varying concentrations of this compound.

-

Total and Non-specific Binding: Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-labeled antagonist like mianserin).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a 96-well filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

-

Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Flux Measurement

This protocol outlines a method to assess the functional activity (EC₅₀ and Emax) of this compound at the 5-HT₂ₐ receptor by measuring intracellular calcium mobilization.

Materials:

-

Cell Line: HEK293 cells stably expressing the human 5-HT₂ₐ receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Test Compound: this compound.

-

Reference Agonist: Serotonin (5-HT).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Instrumentation: A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

-

Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference agonist, serotonin, in assay buffer.

-

Fluorescence Measurement: Place the cell plate in the fluorescence plate reader. Record a baseline fluorescence reading.

-

Compound Addition: Use the automated injector to add the different concentrations of this compound or serotonin to the wells.

-

Data Acquisition: Continuously record the fluorescence intensity for a set period following compound addition.

-

Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.

Visualizations

Signaling Pathway

The 5-HT₂ₐ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/₁₁ pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Caption: The Gq-coupled signaling pathway of the 5-HT₂ₐ receptor.

Experimental Workflow

The following diagram illustrates the workflow for a typical radioligand competition binding assay.

Caption: Workflow for a radioligand competition binding assay.

Conclusion

While empirical data on the receptor binding profile of this compound is lacking, its chemical structure strongly suggests activity as a serotonin receptor agonist, with a primary affinity for the 5-HT₂ₐ receptor. The experimental protocols detailed in this guide provide a clear path for the in vitro characterization of this compound. Such studies are essential to fully understand its pharmacological properties and to guide any future research into its potential effects. The provided visualizations of the canonical 5-HT₂ₐ signaling pathway and experimental workflow serve as valuable tools for researchers in this field.

The Dawn of Inquiry: A Technical Guide to the Early-Stage Research of 4,5-MDO-DMT

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a forward-looking technical guide for the early-stage research of 4,5-methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT). As of the current scientific literature, specific quantitative pharmacological data, detailed experimental protocols, and confirmed signaling pathways for this compound are scarce. This guide, therefore, extrapolates from established methodologies and known pathways of structurally analogous psychedelic tryptamines, such as DMT, 5-MeO-DMT, and psilocin, to provide a comprehensive roadmap for future investigation.

Introduction to this compound: An Uncharted Psychedelic Analogue

4,5-methylenedioxy-N,N-dimethyltryptamine (this compound) is a lesser-known psychedelic compound belonging to the tryptamine (B22526) family. It is the 4,5-methylenedioxy derivative of the well-characterized psychedelic N,N-dimethyltryptamine (DMT) and a structural analogue of psilocin (4-HO-DMT) and 5-MeO-DMT.[1] First described in the scientific literature in 1982 by Toni B. Kline and colleagues, its psychoactive effects in humans remain undocumented in formal studies.[1]

The compound was cataloged by Alexander Shulgin in his book "TiHKAL (Tryptamines I Have Known and Loved)," but no dosage or duration of effects were reported.[1][2] Preliminary studies in rodents have provided the only indication of its potential psychoactivity, suggesting a hallucinogenic potency greater than 5,6-MDO-DiPT but less than 4,5-MDO-DiPT.[1] Its chemical synthesis has been described in the literature.[1]

Given the renewed interest in psychedelic compounds for therapeutic applications, this compound represents an unexplored molecule with potential novel pharmacology. This guide outlines a proposed research framework for its comprehensive early-stage evaluation.

Proposed Research Roadmap

The systematic investigation of this compound would logically follow a phased approach, beginning with chemical synthesis and progressing through in-vitro and in-vivo characterization.

Chemical Synthesis and Characterization

The synthesis of tryptamine analogues is well-established. A common and effective method is the Speeter-Anthony tryptamine synthesis.

Experimental Protocol: Speeter-Anthony Tryptamine Synthesis (Hypothetical for this compound)

-

Starting Material: 4,5-methylenedioxyindole.

-

Step 1: Oxalyl Chloride Acylation: The starting indole (B1671886) is dissolved in a suitable anhydrous solvent (e.g., diethyl ether) and cooled. Oxalyl chloride is added dropwise to form the indol-3-ylglyoxylyl chloride.

-

Step 2: Amination: The resulting intermediate is then reacted with dimethylamine (B145610) (aqueous or gas) to produce the corresponding amide.

-

Step 3: Reduction: The amide is reduced to the final tryptamine, this compound, using a strong reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

-

Purification and Salt Formation: The resulting freebase is purified, typically via column chromatography. For improved stability and handling, it can be converted to a salt, such as a fumarate (B1241708) or succinate, by reacting the freebase with the corresponding acid in a suitable solvent.[3][4][5][6][7]

-

Analytical Validation: The final product's identity and purity should be confirmed using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][8][9]

In-Vitro Pharmacological Profiling

The primary mechanism of action for classical psychedelics is agonism at the serotonin (B10506) 5-HT2A receptor.[10][11] A comprehensive in-vitro profiling of this compound is crucial to understand its receptor interaction profile.

Experimental Protocols

4.1.1 Radioligand Binding Assays: These assays determine the affinity of this compound for various receptors.

-

Objective: To determine the inhibition constant (Ki) of this compound at key serotonin receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C, 5-HT1A) and other potential targets.

-

Methodology:

-

Prepare cell membranes expressing the human recombinant receptor of interest.

-

Incubate the membranes with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]8-OH-DPAT for 5-HT1A) at a fixed concentration.

-

Add varying concentrations of the test compound (this compound).

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify radioactivity using liquid scintillation counting.

-

Calculate the IC50 (concentration of test compound that displaces 50% of the radioligand) and convert to Ki using the Cheng-Prusoff equation.[12]

-

4.1.2 Functional Assays (Efficacy and Potency): These assays measure the functional response elicited by the compound at the receptor.

-

Objective: To determine the EC50 (concentration for 50% of maximal response) and Emax (maximal efficacy) of this compound.

-

Methodology (Calcium Flux Assay for Gq-coupled receptors like 5-HT2A):

-

Use a cell line (e.g., HEK293) stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Plate the cells and load them with the fluorescent dye.

-

Add varying concentrations of this compound.

-

Measure the change in fluorescence intensity, which corresponds to the release of intracellular calcium.

-

Plot the dose-response curve to determine EC50 and Emax relative to a reference agonist like serotonin.[10][12]

-

Hypothetical Data Presentation

Future experimental data should be organized for clear comparison.

Table 1: Hypothetical In-Vitro Pharmacological Profile of this compound

| Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax, % of 5-HT) |

|---|---|---|---|

| 5-HT2A | TBD | TBD | TBD |

| 5-HT1A | TBD | TBD | TBD |

| 5-HT2C | TBD | TBD | TBD |

| SERT | TBD | TBD | TBD |

TBD: To Be Determined

Proposed Signaling Pathway

Classical tryptamine psychedelics primarily exert their effects through the 5-HT2A receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR). Activation of this receptor is expected to initiate a downstream signaling cascade.

In-Vivo Preclinical Assessment

Animal models are essential for understanding the physiological and behavioral effects of novel psychedelic compounds.

Experimental Protocols

6.1.1 Head-Twitch Response (HTR) Assay: The HTR in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is highly predictive of hallucinogenic potential in humans.[11][13]

-

Objective: To assess the 5-HT2A receptor-mediated effects of this compound in vivo.

-

Methodology:

-

Use male C57BL/6J mice.

-

Administer varying doses of this compound (e.g., via intraperitoneal injection).

-

Place individual mice in observation chambers.

-

Record and count the number of rapid, rhythmic head twitches over a specified time period (e.g., 30-60 minutes).

-

To confirm 5-HT2A mediation, a separate cohort can be pre-treated with a 5-HT2A antagonist (e.g., ketanserin) before this compound administration, which should block the HTR.

-

Determine the ED50 for inducing the head-twitch response.

-

6.1.2 Other Relevant Behavioral Models: Based on the broader psychedelic literature, other behavioral tests could provide insights into anxiolytic, antidepressant, or cognitive effects.[13][14] These include:

-

Forced Swim Test: A model used to assess antidepressant-like activity.[15]

-

Elevated Plus Maze: A model for assessing anxiety-like behavior.

-

Drug Discrimination Studies: To compare the subjective effects of this compound to other known psychedelics.

Hypothetical Data Presentation

Table 2: Hypothetical In-Vivo Profile of this compound

| Assay | Species | Route of Admin. | Key Parameter | Value |

|---|---|---|---|---|

| Head-Twitch Response | Mouse | IP | ED50 (mg/kg) | TBD |

| Forced Swim Test | Rat | IP | Immobility Time | TBD |

| Pharmacokinetics | Rat | IV, PO | T½, Cmax, AUC | TBD |

TBD: To Be Determined; IP: Intraperitoneal; IV: Intravenous; PO: Oral; T½: Half-life; Cmax: Maximum Concentration; AUC: Area Under the Curve

Conclusion and Future Directions

This compound is a chemically intriguing but pharmacologically uncharacterized tryptamine. The research roadmap presented here provides a robust framework for its initial scientific investigation. By systematically applying established protocols from the study of analogous compounds, researchers can elucidate its receptor binding profile, functional activity, and in-vivo effects. This foundational data will be critical in determining whether this compound possesses a unique pharmacological profile that warrants further development as a research tool or potential therapeutic agent. The key next step is the synthesis of a high-purity batch of the compound to enable these foundational in-vitro and in-vivo studies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use | Semantic Scholar [semanticscholar.org]

- 5. shulginresearch.net [shulginresearch.net]

- 6. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential [biblio.ugent.be]

- 8. serenityprofessionalcounseling.com [serenityprofessionalcounseling.com]

- 9. Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. Animal Behavior in Psychedelic Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. peta.org [peta.org]

An In-depth Technical Guide to the Structural Analogs of 4,5-Methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT) is a lesser-known psychedelic compound belonging to the tryptamine (B22526) class. As the 4,5-methylenedioxy derivative of N,N-dimethyltryptamine (DMT), it occupies a unique chemical space, sharing structural similarities with both the potent psychedelic 5-MeO-DMT and the psilocybin analog, psilocin (4-HO-DMT).[1] Despite its intriguing structure, which combines elements of known psychoactive compounds, this compound and its structural analogs remain largely unexplored within the scientific literature. This guide provides a comprehensive overview of the current, albeit limited, knowledge of these compounds, including their synthesis, pharmacology, and the structure-activity relationships (SAR) of closely related tryptamines. Due to the scarcity of direct quantitative data, this document extrapolates potential pharmacological profiles and outlines experimental protocols that can be employed to further investigate this promising, yet understudied, class of molecules.

Introduction

The study of tryptamine psychedelics has undergone a renaissance in recent years, with renewed interest in their therapeutic potential for a range of psychiatric disorders. While compounds like psilocybin and 5-MeO-DMT have been the subject of extensive research, a vast chemical space of related analogs remains to be systematically explored. This compound, first described in the scientific literature in 1982 by Toni B. Kline and colleagues, represents one such area of untapped potential.[1] Its structure is notable for the methylenedioxy bridge across the 4 and 5 positions of the indole (B1671886) ring, a feature famously associated with the empathogenic and psychoactive properties of 3,4-methylenedioxymethamphetamine (MDMA).

This technical guide aims to consolidate the available information on this compound and its structural analogs. It will delve into the known synthesis of the parent compound, present comparative pharmacological data from closely related tryptamines to infer potential activity, and provide detailed experimental methodologies for future research.

Chemical Structure and Analogs

The core structure of this compound is an indole scaffold with a dimethylaminoethyl side chain at the 3-position and a methylenedioxy group fused to the benzene (B151609) ring at the 4 and 5 positions. Structural analogs can be generated by modifying the N,N-dialkyl substituents on the aminoethyl side chain.

Table 1: Known and Postulated Structural Analogs of this compound

| Compound Name | Abbreviation | N,N-Dialkyl Substituent | Molar Mass ( g/mol ) |

| 4,5-Methylenedioxy-N,N-dimethyltryptamine | This compound | Dimethyl | 232.28 |

| 4,5-Methylenedioxy-N,N-diethyltryptamine | 4,5-MDO-DET | Diethyl | 260.34 |

| 4,5-Methylenedioxy-N,N-dipropyltryptamine | 4,5-MDO-DPT | Dipropyl | 288.40 |

| 4,5-Methylenedioxy-N,N-diisopropyltryptamine | 4,5-MDO-DiPT | Diisopropyl | 288.40 |

| 4,5-Methylenedioxy-N-methyl-N-isopropyltryptamine | 4,5-MDO-MiPT | Methyl, Isopropyl | 260.34 |

Synthesis

General Synthetic Approach: Fischer Indole Synthesis

A plausible synthetic route, adapted from general tryptamine syntheses, is the Fischer indole synthesis. This would involve the reaction of a suitably substituted phenylhydrazine (B124118) with a protected 4-aminobutanal (B194337) derivative, followed by cyclization under acidic conditions.

Experimental Protocol: Speeter-Anthony Tryptamine Synthesis (Adapted for this compound)

This method provides an alternative route starting from a substituted indole.

-

Preparation of 4,5-Methylenedioxyindole: This starting material can be synthesized through various methods, such as the Reissert indole synthesis from 2-nitro-3,4-methylenedioxytoluene.

-

Oxalylation: 4,5-Methylenedioxyindole is reacted with oxalyl chloride in a suitable anhydrous solvent (e.g., diethyl ether) to form the indol-3-ylglyoxylyl chloride.

-

Amidation: The resulting glyoxylyl chloride is then reacted with an excess of dimethylamine (B145610) to form the corresponding N,N-dimethylamide.

-

Reduction: The amide is subsequently reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (B95107) (THF), to yield this compound.

-

Purification: The final product is purified by column chromatography or crystallization of a salt form (e.g., fumarate (B1241708) or hydrochloride).

Pharmacology and Structure-Activity Relationships (SAR)

Direct pharmacological data for this compound and its analogs is extremely limited. Rodent studies have suggested that this compound has a lower hallucinogenic potential than 4,5-MDO-DiPT but is more potent than its 5,6-MDO-DiPT isomer.[1] To gain further insight into the potential pharmacology of this class, we must look to the SAR of more well-characterized 4- and 5-substituted tryptamines.

Receptor Binding and Functional Activity (Inferred)

Psychedelic tryptamines primarily exert their effects through agonism at serotonin (B10506) receptors, particularly the 5-HT2A receptor. The 4,5-methylenedioxy group is expected to influence the electronic and steric properties of the indole ring, thereby affecting receptor affinity and efficacy.

Table 2: Inferred Receptor Binding Profile and Functional Activity of this compound Analogs (Data is extrapolated from studies on 4-HO-DMT and 5-MeO-DMT analogs and should be considered predictive)

| Compound | Predicted 5-HT2A Affinity (Ki, nM) | Predicted 5-HT2A Efficacy (Emax %) | Predicted 5-HT1A Affinity (Ki, nM) |

| This compound | 10 - 50 | 80 - 100 | 50 - 200 |

| 4,5-MDO-DET | 15 - 60 | 80 - 100 | 60 - 250 |

| 4,5-MDO-DPT | 20 - 80 | 75 - 95 | 70 - 300 |

| 4,5-MDO-DiPT | 30 - 100 | 70 - 90 | 80 - 350 |

In Vivo Effects (Inferred)

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is often used to assess the potential psychedelic activity of new compounds. It is plausible that this compound and its analogs would induce the HTR.

Proposed Experimental Protocols

To rigorously characterize the structural analogs of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are adapted from studies on related tryptamines.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity of this compound analogs for various serotonin receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT2A, 5-HT1A, 5-HT2C) are prepared from transfected cell lines.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

-

Radioligand: A specific radioligand for the target receptor is used (e.g., [3H]ketanserin for 5-HT2A).

-

Competition Binding: Membranes are incubated with the radioligand and varying concentrations of the test compound (this compound analog).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes).

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Calcium Mobilization Assay

Objective: To determine the functional activity (potency and efficacy) of this compound analogs at Gq-coupled serotonin receptors (e.g., 5-HT2A, 5-HT2C).

Methodology:

-

Cell Culture: A cell line stably expressing the human serotonin receptor of interest (e.g., HEK293 cells) is cultured.

-

Calcium Indicator Dye: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Varying concentrations of the test compound are added to the cells.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

-

Data Analysis: Concentration-response curves are generated, and EC50 (potency) and Emax (efficacy) values are calculated relative to a reference agonist (e.g., serotonin).

In Vivo Head-Twitch Response (HTR) Study

Objective: To assess the in vivo 5-HT2A receptor agonist activity of this compound analogs in a rodent model.

Methodology:

-

Animals: Male C57BL/6J mice are commonly used.

-

Drug Administration: Test compounds are dissolved in a suitable vehicle (e.g., saline) and administered via a specific route (e.g., intraperitoneal or subcutaneous injection).

-

Observation: Immediately after injection, mice are placed in individual observation chambers.

-

HTR Counting: The number of head twitches is counted for a defined period (e.g., 30-60 minutes).

-

Data Analysis: Dose-response curves are constructed, and the ED50 value (the dose that produces 50% of the maximal response) is calculated.

Conclusion and Future Directions

The structural analogs of this compound represent a compelling yet underexplored area of psychedelic research. Their unique chemical structure suggests a pharmacological profile that may differ in nuanced ways from more well-studied tryptamines. The current lack of quantitative data presents a significant opportunity for original research.

Future investigations should focus on:

-

Systematic Synthesis: The synthesis and chemical characterization of a homologous series of N,N-dialkyl analogs of this compound.

-

Comprehensive Pharmacological Profiling: In vitro characterization of the binding and functional activity of these analogs at a wide range of CNS receptors.

-

In Vivo Behavioral Studies: Assessment of the behavioral effects of these compounds in rodent models to understand their potential psychoactive properties.

-

Metabolic Stability and Pharmacokinetics: Investigation of the metabolic fate and pharmacokinetic profiles of promising lead compounds.

By systematically applying the experimental protocols outlined in this guide, the scientific community can begin to elucidate the therapeutic potential and structure-activity relationships of this intriguing class of molecules, potentially leading to the discovery of novel research tools or therapeutic agents.

References

The Putative Neurochemical Profile of 4,5-MDO-DMT: A Technical Guide for Researchers

Disclaimer: Scientific research on the neurochemical effects of 4,5-methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT) is currently limited. This document serves as a technical guide for researchers, drug development professionals, and scientists, outlining the anticipated neurochemical profile and the experimental methodologies required for its comprehensive investigation. The information presented is based on the established pharmacology of structurally related psychedelic tryptamines.

Introduction

This compound is a lesser-known substituted tryptamine (B22526), sharing a structural backbone with classic serotonergic psychedelics such as N,N-dimethyltryptamine (DMT) and psilocin (4-HO-DMT).[1][2] The introduction of a methylenedioxy bridge at the 4 and 5 positions of the indole (B1671886) ring is anticipated to significantly influence its interaction with various neurotransmitter receptors, transporters, and its subsequent intracellular signaling cascades. This guide provides a theoretical framework for its expected neurochemical effects and detailed protocols for its empirical validation.

Predicted Receptor Binding Profile

Based on the pharmacology of related tryptamines, this compound is hypothesized to exhibit affinity for several serotonin (B10506) (5-HT) receptor subtypes, with the 5-HT2A receptor likely being its primary target for psychedelic activity.[3][4][5] Its binding affinity at other receptors, such as 5-HT1A, 5-HT2C, and the sigma-1 receptor, may also contribute to its overall pharmacological effects.[4] A comprehensive analysis of its receptor binding profile is essential and would typically be presented as follows:

Table 1: Predicted Receptor Binding Affinities (Ki, nM) of this compound

| Receptor Target | Predicted Affinity (Ki, nM) | Rationale |

| Serotonin Receptors | ||

| 5-HT2A | High | Primary target for classic psychedelics. |

| 5-HT2C | Moderate to High | Often a target for tryptamines, may modulate dopaminergic and other neurotransmitter systems.[4] |

| 5-HT1A | Low to Moderate | Common secondary target for tryptamines, potentially mediating anxiolytic or other effects.[4][6] |

| 5-HT2B | Low to Moderate | A crucial target to assess for potential cardiotoxicity.[7] |

| Other Targets | ||

| Sigma-1 Receptor | Low to Moderate | Implicated in the effects of DMT.[4] |

| Dopamine (B1211576) D2 Receptor | Low | Typically low affinity for classic tryptamines. |

| Norepinephrine α2A Receptor | Low | Some related compounds show low affinity.[6] |

| SERT (Serotonin Transporter) | Low | Most classic psychedelics have low affinity for SERT. |

Anticipated Functional Activity and Signaling Pathways

This compound is expected to act as an agonist or partial agonist at the 5-HT2A receptor. The primary signaling cascade initiated by 5-HT2A receptor activation involves the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.[8] It is also crucial to investigate potential "biased agonism," where the compound may preferentially activate certain downstream pathways (e.g., G-protein signaling over β-arrestin recruitment), which could lead to a unique pharmacological profile.[4][8]

Experimental Protocols

In Vitro Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of this compound to various receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound at target receptors.

Methodology:

-

Membrane Preparation: Cell lines stably expressing the human receptor of interest (e.g., HEK293 cells expressing 5-HT2A) are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated via centrifugation.[9] The protein concentration of the membrane preparation is determined.

-

Competitive Binding Assay: A constant concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).[10]

-

Incubation: The mixture is incubated in a suitable buffer at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[9]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.[11]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation.[9]

In Vitro Functional Assays

Functional assays are necessary to determine whether this compound acts as an agonist, antagonist, or inverse agonist at its target receptors and to quantify its potency and efficacy.

Objective: To determine the functional activity (e.g., EC50 and Emax) of this compound at the 5-HT2A receptor.

Methodology (Calcium Mobilization Assay):

-

Cell Culture: Cells expressing the 5-HT2A receptor (which couples to the Gq pathway) are plated in a microplate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Increasing concentrations of this compound are added to the wells. A known 5-HT2A agonist (e.g., serotonin) is used as a positive control.

-

Signal Detection: The plate is placed in a fluorescence plate reader. Activation of the 5-HT2A receptor by an agonist leads to an increase in intracellular calcium, which causes an increase in fluorescence intensity. This change is measured over time.

-

Data Analysis: The peak fluorescence signal is plotted against the concentration of this compound to generate a dose-response curve. The EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximum effect) are calculated. The Emax is often expressed as a percentage of the response to a reference full agonist.[3]

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the brains of freely moving animals, providing insight into the effects of this compound on neurotransmitter release.[12][13][14]

Objective: To measure the effect of this compound administration on extracellular levels of neurotransmitters like dopamine and serotonin in specific brain regions (e.g., prefrontal cortex, nucleus accumbens).

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest in an anesthetized animal (e.g., a rat).[15]

-

Recovery: The animal is allowed to recover from surgery.

-

Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.[14]

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: this compound is administered to the animal (e.g., via intraperitoneal injection).

-

Post-Drug Collection: Dialysate samples continue to be collected to measure changes in neurotransmitter levels following drug administration.

-

Sample Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).[16]

-

Data Analysis: Neurotransmitter levels after drug administration are expressed as a percentage of the baseline levels.

Conclusion

While direct experimental data on this compound is currently lacking, its chemical structure strongly suggests it will function as a serotonergic psychedelic, primarily through agonism at the 5-HT2A receptor. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive characterization of its neurochemical and pharmacological properties. Such research is critical for understanding its potential therapeutic effects and safety profile. The systematic application of these in vitro and in vivo techniques will be instrumental in elucidating the precise mechanisms of action of this novel tryptamine.

References

- 1. N,N-Dimethyltryptamine [medbox.iiab.me]

- 2. Substituted tryptamine - Wikipedia [en.wikipedia.org]

- 3. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dimethyltryptamine - Wikipedia [en.wikipedia.org]

- 5. US11850254B2 - Tryptamine compositions for enhancing neurite outgrowth - Google Patents [patents.google.com]

- 6. 5-MeO-MiPT [medbox.iiab.me]

- 7. WO2023122135A1 - Serotonin receptor agonists and methods of making and using the same - Google Patents [patents.google.com]

- 8. Dimethyltryptamine - Wikiwand [wikiwand.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters [jove.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 4,5-Methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT) is a lesser-known psychedelic compound belonging to the tryptamine (B22526) family.[1] It is a structural analog of more well-studied psychedelics such as psilocin (4-HO-DMT) and 5-MeO-DMT.[1] Currently, there is a paucity of information regarding the pharmacological properties, metabolism, and toxicity of this compound.[2] Anecdotal reports suggest it may produce few to no noticeable psychoactive effects.[2] As interest in psychedelic compounds for potential therapeutic applications grows, robust and validated analytical methods for the detection and quantification of novel tryptamines like this compound are crucial for research in pharmacology, toxicology, and forensic science.

This document provides proposed analytical methods and protocols for the detection of this compound based on established techniques for structurally similar compounds, such as N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). The provided protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are intended as a starting point for method development and will require full validation according to established guidelines (e.g., FDA, EMA).

Proposed Analytical Techniques

The primary recommended techniques for the sensitive and selective detection and quantification of this compound are LC-MS/MS and GC-MS. Surface-Enhanced Raman Spectroscopy (SERS) can also be employed as a rapid screening method.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of tryptamines in biological matrices due to its high sensitivity and selectivity.[3][4] It allows for the separation of the analyte from matrix components with subsequent detection based on its specific mass-to-charge ratio and fragmentation pattern.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of this compound.

-

Surface-Enhanced Raman Spectroscopy (SERS): A rapid and sensitive technique suitable for screening purposes, particularly for the detection of DMT in plant material.[5] Its applicability to this compound would need to be established.

Quantitative Data Summary

The following table summarizes target validation parameters for a proposed LC-MS/MS method for the quantification of this compound in human plasma. These values are based on published methods for DMT and 5-MeO-DMT and should be established during method validation.[3][4][6]

| Parameter | Target Value | Description |

| **Linearity (R²) ** | >0.99 | The coefficient of determination for the calibration curve. |

| Limit of Detection (LOD) | 0.05 - 0.1 ng/mL | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.1 - 0.3 ng/mL | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Intra-day Precision (%RSD) | <15% | The relative standard deviation for replicate measurements within the same day. |

| Inter-day Precision (%RSD) | <15% | The relative standard deviation for replicate measurements on different days. |

| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value. |

| Matrix Effect | 80 - 120% | The effect of co-eluting matrix components on the ionization of the analyte. |

| Recovery | >70% | The efficiency of the extraction procedure. |

Experimental Protocols

Protocol 1: Proposed LC-MS/MS Method for this compound in Human Plasma

This protocol is adapted from validated methods for DMT and 5-MeO-DMT.[3][4][7]

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., DMT-d6, 5-MeO-DMT-d6).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

-

Vortex for 10 seconds and transfer to an autosampler vial for analysis.

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 or Phenyl-Hexyl column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). MRM transitions for this compound will need to be determined by infusing a standard solution of the compound and optimizing the precursor ion and product ions.

Protocol 2: Proposed GC-MS Method for this compound

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of sample (e.g., urine, homogenized plant material), add an appropriate internal standard.

-

Adjust the pH to >9 with a suitable buffer (e.g., sodium carbonate).

-

Add 5 mL of an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Vortex for 2 minutes and centrifuge to separate the layers.

-

Transfer the organic layer to a new tube.

-

Repeat the extraction.

-

Combine the organic extracts and evaporate to dryness under nitrogen.

-

Reconstitute in a suitable solvent for injection. For derivatization, proceed as follows.

2. Derivatization (Optional, for improved peak shape and thermal stability)

-

To the dried extract, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

-

Heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

3. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.

-

Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

-

GC Column: A non-polar or medium-polarity column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Detection Mode: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Visualizations

Caption: General workflow for the LC-MS/MS analysis of this compound.

Caption: Hypothesized signaling pathway for tryptamines like this compound.

Pharmacological Considerations

While the specific pharmacological profile of this compound is not well-characterized, it is presumed to act as an agonist at serotonin receptors, similar to other psychedelic tryptamines.[8][9] The primary targets are likely the 5-HT2A and 5-HT1A receptors.[8] Agonism at the 5-HT2A receptor is believed to be the principal mechanism underlying the psychoactive effects of classic psychedelics. The metabolism of this compound has not been studied, but it may undergo O-demethylenation, N-demethylation, and deamination by monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes, similar to related compounds.[8][9]

Conclusion

The analytical methods proposed in this document provide a foundation for the development of validated protocols for the detection and quantification of this compound. Given the lack of existing literature, it is imperative that any method be fully validated to ensure data accuracy and reliability for research and clinical applications. Further investigation into the pharmacology and metabolism of this compound is warranted to fully understand its effects and potential applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. researchgate.net [researchgate.net]

- 4. Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. metrohm.com [metrohm.com]

- 6. mdpi.com [mdpi.com]

- 7. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Experimental Models of 4,5-MDO-DMT

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT) is a lesser-known psychedelic compound belonging to the tryptamine (B22526) family.[1][2] As a structural analog of N,N-dimethyltryptamine (DMT), psilocin (4-HO-DMT), and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), it is presumed to exert its psychoactive effects primarily through interaction with serotonin (B10506) receptors, particularly the 5-HT2A subtype.[1] However, a significant lack of empirical data exists regarding its pharmacological, metabolic, and toxicological profile.[2]

These application notes provide a comprehensive suite of detailed in vitro experimental protocols to facilitate the systematic characterization of this compound. The following sections outline methodologies for determining its receptor binding affinity, functional activity at the 5-HT2A receptor, metabolic stability and metabolite profile, and general cytotoxicity. Adherence to these protocols will enable researchers to generate foundational data crucial for understanding the compound's mechanism of action and safety profile.

Data Presentation

All quantitative data generated from the following protocols should be summarized and structured in tables for clear comparison and interpretation.

Table 1: Receptor Binding Affinity of this compound

| Target Receptor | Radioligand | Ki (nM) of this compound | Reference Compound | Ki (nM) of Reference Compound |

| Human 5-HT2A | [3H]Ketanserin | Data to be determined | Serotonin | Literature Value |

| Human 5-HT1A | [3H]8-OH-DPAT | Data to be determined | Serotonin | Literature Value |

| Human SERT | [3H]Citalopram | Data to be determined | Citalopram | Literature Value |